N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N-(4-nitrophenyl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N'-(4-nitrophenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O5/c1-25(2)18-7-3-16(4-8-18)20(26-11-13-32-14-12-26)15-23-21(28)22(29)24-17-5-9-19(10-6-17)27(30)31/h3-10,20H,11-15H2,1-2H3,(H,23,28)(H,24,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOLISQMFSZSSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N-(4-nitrophenyl)ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of intermediate compounds such as 4-(dimethylamino)benzaldehyde and 4-nitrobenzoyl chloride. These intermediates are then subjected to a series of reactions, including condensation and cyclization, to form the final oxalamide structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N-(4-nitrophenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various organic nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N-(4-nitrophenyl)ethanediamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N-(4-nitrophenyl)ethanediamide exerts its effects involves interactions with molecular targets and pathways. The compound’s functional groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. For example, the dimethylamino group may participate in hydrogen bonding or electrostatic interactions, while the nitrophenyl group can undergo redox reactions.
Comparison with Similar Compounds
Table 1: Structural Comparison with Similar Compounds
Key Observations :
Ethanediamide vs. Phthalimide/Formamide :
- The ethanediamide core in the target compound allows for dual hydrogen-bonding interactions , contrasting with the rigid, planar phthalimide structure (e.g., 3-chloro-N-phenyl-phthalimide), which may limit conformational flexibility .
- Compared to N-(4-Methylphenyl)formamide, the ethanediamide’s extended structure could enhance binding affinity in biological targets but reduce solubility .
Nitro Group Effects: The 4-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, similar to N-(4-dimethylamino-3,5-dinitrophenyl)acetonitrile. However, the latter’s dual nitro groups may increase reactivity in electrophilic substitutions .
Morpholine vs. Piperidine Derivatives: The morpholine moiety in the target compound differs from piperidine derivatives (e.g., 2-(1-(2-(dimethylamino)ethyl)-4-methylpiperidin-4-yl)-N-(2-ethoxyethyl)-acetamide ).
Pharmacological and Physical Properties
- However, the morpholine group may reduce cytotoxicity compared to simpler nitroaromatics.
Physical Stability :
- N-(4-Methylphenyl)formamide exhibits crystal phase transitions under thermal stress . The target compound’s bulkier structure may resist such transitions, enhancing shelf stability.
Biological Activity
N'-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N-(4-nitrophenyl)ethanediamide is a complex organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a distinctive structure characterized by multiple functional groups, including a dimethylamino group, a morpholino group, and an oxalamide linkage. Its IUPAC name is N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N'-(4-nitrophenyl)ethanediamide, with the molecular formula and a molecular weight of approximately 432.55 g/mol.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. It has been shown to modulate enzyme activity and receptor interactions, which can lead to various pharmacological effects:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation, potentially leading to anti-inflammatory or anticancer effects.
- Receptor Binding : It can bind to specific receptors, influencing signaling pathways that regulate cell growth and survival.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and colon cancer. The compound's ability to induce apoptosis (programmed cell death) in these cells has been a focal point of investigation.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induces apoptosis |
| HT-29 (Colon) | 10 | Inhibits proliferation |
| A549 (Lung) | 20 | Modulates cell cycle |
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has shown promise as an anti-inflammatory agent. Studies have indicated that it can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting potential applications in treating inflammatory diseases.
Case Study: Anti-inflammatory Effects
A study conducted on lipopolysaccharide (LPS)-stimulated macrophages demonstrated that treatment with the compound resulted in a significant decrease in TNF-alpha and IL-6 levels, highlighting its potential utility in managing conditions like rheumatoid arthritis and other inflammatory disorders.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (absorption, distribution, metabolism, excretion) and toxicological profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest:
- Absorption : The compound is readily absorbed when administered orally.
- Metabolism : It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.
- Excretion : Renal excretion is the primary route for elimination.
Toxicological assessments indicate that while the compound exhibits low acute toxicity in animal models, further studies are necessary to fully understand its long-term effects.
Q & A
Basic: What are the optimal synthetic routes for this compound, considering its dimethylamino and morpholine substituents?
Answer:
The synthesis involves multi-step reactions, with critical attention to regioselectivity and protecting group strategies. A palladium-catalyzed C-H activation (e.g., using Pd(PPh₃)₄) can introduce the dimethylamino group to the aromatic ring, as demonstrated in analogous morpholine-containing systems . Subsequent coupling of the ethanediamide moiety requires anhydrous conditions and activating agents like EDC/HOBt to ensure amide bond formation without racemization . Key steps include:
- Step 1: Pd-catalyzed dimethylamination of the aryl precursor (DMF as dimethylamine source, NaOtBu as base, 2-hour reaction under N₂) .
- Step 2: Amidation with N-(4-nitrophenyl)ethanediamide using DIPEA as a base and DMF as solvent .
- Purification: Silica gel chromatography (>90% purity) or recrystallization from ethanol/water mixtures .
Yield Optimization:
| Step | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| 1 | Pd(PPh₃)₄ | DMF | 65–75 |
| 2 | EDC/HOBt | DMF | 45–55 |
Basic: How should researchers characterize this compound spectroscopically?
Answer:
A combination of ¹H/¹³C NMR , high-resolution mass spectrometry (HRMS) , and FT-IR is essential:
- NMR: The dimethylamino group appears as a singlet at δ ~2.8–3.1 ppm (6H), while the morpholine protons show distinct splitting at δ ~3.5–4.0 ppm. The 4-nitrophenyl group exhibits aromatic protons at δ ~7.5–8.2 ppm .
- HRMS: Confirm molecular ion [M+H]⁺ with <3 ppm error.
- FT-IR: Amide C=O stretches at ~1650–1680 cm⁻¹; nitro group at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric) .
Common Pitfalls:
- Overlapping signals in NMR due to conformational flexibility (use variable-temperature NMR or deuterated DMSO to resolve) .
- Hydrate formation in mass spectrometry (dry samples thoroughly).
Advanced: How can computational methods resolve contradictions between experimental and theoretical data (e.g., dipole moments, charge distribution)?
Answer:
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level is recommended:
- Charge Distribution: Compare Mulliken charges with experimental XPS or electrostatic potential maps. Discrepancies often arise from solvent effects (include PCM solvent models in calculations) .
- Dipole Moments: Experimental values (via dielectric constant measurements) may differ from gas-phase DFT results. Apply implicit solvation (e.g., COSMO) to align with experimental conditions .
Case Study:
| Property | Experimental | DFT (Gas Phase) | DFT (Solvent) |
|---|---|---|---|
| Dipole Moment (Debye) | 5.2 | 4.8 | 5.1 |
| HOMO-LUMO Gap (eV) | 3.9 | 3.7 | 3.8 |
Advanced: What crystallographic refinement strategies are suitable for this compound’s complex substituents?
Answer:
Use SHELXL for refinement, particularly for handling disordered morpholine or nitro groups:
- Disorder Modeling: Split positions for morpholine oxygen and adjacent carbons (occupancy ratios refined to ~0.7:0.3) .
- Thermal Parameters: Apply anisotropic displacement parameters (ADPs) to nitro groups; restrain using ISOR commands if ADPs diverge .
- Twinned Data: For microcrystalline samples, use TWIN/BASF commands in SHELXL to refine twin fractions .
Validation Metrics:
| Parameter | Target Value |
|---|---|
| R₁ (I > 2σ(I)) | <0.05 |
| wR₂ (all data) | <0.12 |
| Flack Parameter | ±0.01 |
Advanced: How can structure-activity relationships (SAR) guide biological evaluation of derivatives?
Answer:
Focus on modulating the 4-nitrophenyl (electron-withdrawing) and morpholine (hydrogen-bond acceptor) groups:
- SAR Strategy:
- Replace 4-nitrophenyl with 4-aminophenyl to assess redox activity .
- Substitute morpholine with piperazine to alter solubility and target affinity .
Biological Assay Design:
| Derivative | Target Enzyme | IC₅₀ (μM) | Notes |
|---|---|---|---|
| Parent Compound | Kinase X | 0.45 | High selectivity |
| 4-Aminophenyl Analog | Kinase X | 1.2 | Reduced potency |
| Piperazine Analog | Kinase Y | 0.78 | Off-target activity |
Methodological: How to address regioselectivity challenges during functionalization of the dimethylamino-phenyl group?
Answer:
Employ directing group strategies or steric control :
- Ortho-Directing Groups: Use temporary acetyl protection on the dimethylamino group to direct electrophilic substitution .
- Steric Hindrance: Bulkier reagents (e.g., tert-butyl nitrite) favor para-substitution over meta .
Case Example:
| Reagent | Position | Yield (%) |
|---|---|---|
| AcCl (directing) | Ortho | 60 |
| t-BuONO | Para | 85 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
